4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
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Overview
Description
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its anthracene core linked to phenylene and azanetriyl groups, each terminating in a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde typically involves a multi-step organic synthesis route. The process begins with the preparation of anthracene-9,10-diylbis(4,1-phenylene) as the core structure. This intermediate is then reacted with azanetriyl groups under controlled conditions to form the bis(azanetriyl) derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzaldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various substrates, altering their fluorescence and enabling their detection and analysis. The pathways involved include energy transfer processes and electron transfer mechanisms, which are crucial for its function as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
4,4’-((Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid): Similar in structure but with ethyne linkages instead of azanetriyl groups.
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: Lacks the azanetriyl groups and benzaldehyde moieties, making it less complex
Uniqueness
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is unique due to its combination of anthracene, phenylene, azanetriyl, and benzaldehyde groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise detection and analysis of molecular interactions .
Properties
Molecular Formula |
C54H36N2O4 |
---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
4-(4-formyl-N-[4-[10-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C54H36N2O4/c57-33-37-9-21-43(22-10-37)55(44-23-11-38(34-58)12-24-44)47-29-17-41(18-30-47)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)42-19-31-48(32-20-42)56(45-25-13-39(35-59)14-26-45)46-27-15-40(36-60)16-28-46/h1-36H |
InChI Key |
SFFIQXXUDLMGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O |
Origin of Product |
United States |
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